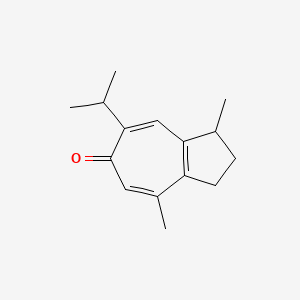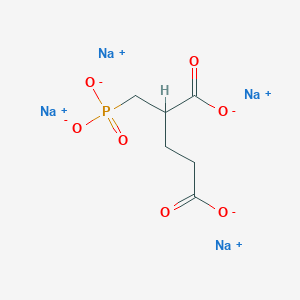
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-DL-Pro-DL-Arg-AMC.HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl primarily undergoes hydrolysis reactions catalyzed by proteases such as trypsin and thrombin. These enzymes cleave the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin (AMC) moiety .
Common Reagents and Conditions
Proteases: Trypsin, thrombin
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.4, 37°CMajor Products
The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured to assess protease activity .
Applications De Recherche Scientifique
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl is widely used in scientific research for the following applications:
Biochemistry: As a fluorogenic substrate for the detection and quantification of protease activity.
Molecular Biology: In studies involving enzyme kinetics and inhibitor screening.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: In the quality control of protease-containing products .
Mécanisme D'action
The mechanism of action of Tos-Gly-DL-Pro-DL-Arg-AMC.HCl involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moiety is hydrolyzed, releasing the fluorescent AMC. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases such as trypsin and thrombin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-Gly-Pro-Arg-AMC: A similar compound with a slightly different peptide sequence.
Boc-Gly-Pro-Arg-AMC: Another fluorogenic substrate with a different protecting group.
Uniqueness
Tos-Gly-DL-Pro-DL-Arg-AMC.HCl is unique due to its specific peptide sequence and the presence of the tosyl group, which enhances its stability and specificity for certain proteases. This makes it particularly useful in applications requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C30H38ClN7O7S |
|---|---|
Poids moléculaire |
676.2 g/mol |
Nom IUPAC |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H |
Clé InChI |
SRRKKDQGNHCPIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)

![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)

![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)



![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)
